

# 3-Butoxybenzaldehyde structure and functional groups

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## Compound of Interest

Compound Name: 3-Butoxybenzaldehyde

Cat. No.: B1271400

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An In-depth Technical Guide to **3-Butoxybenzaldehyde**: Structure, Synthesis, and Applications

## Abstract

This technical guide provides a comprehensive overview of **3-Butoxybenzaldehyde** (CAS No: 30609-20-2), a key aromatic aldehyde intermediate. The document details its molecular structure, the influence of its constituent functional groups on its chemical properties, and established methodologies for its synthesis and characterization. With a focus on practical application for researchers and drug development professionals, this guide includes detailed experimental protocols, spectroscopic data, and a discussion of its role as a versatile building block in organic synthesis. Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a laboratory setting.

## Molecular Structure and Physicochemical Properties

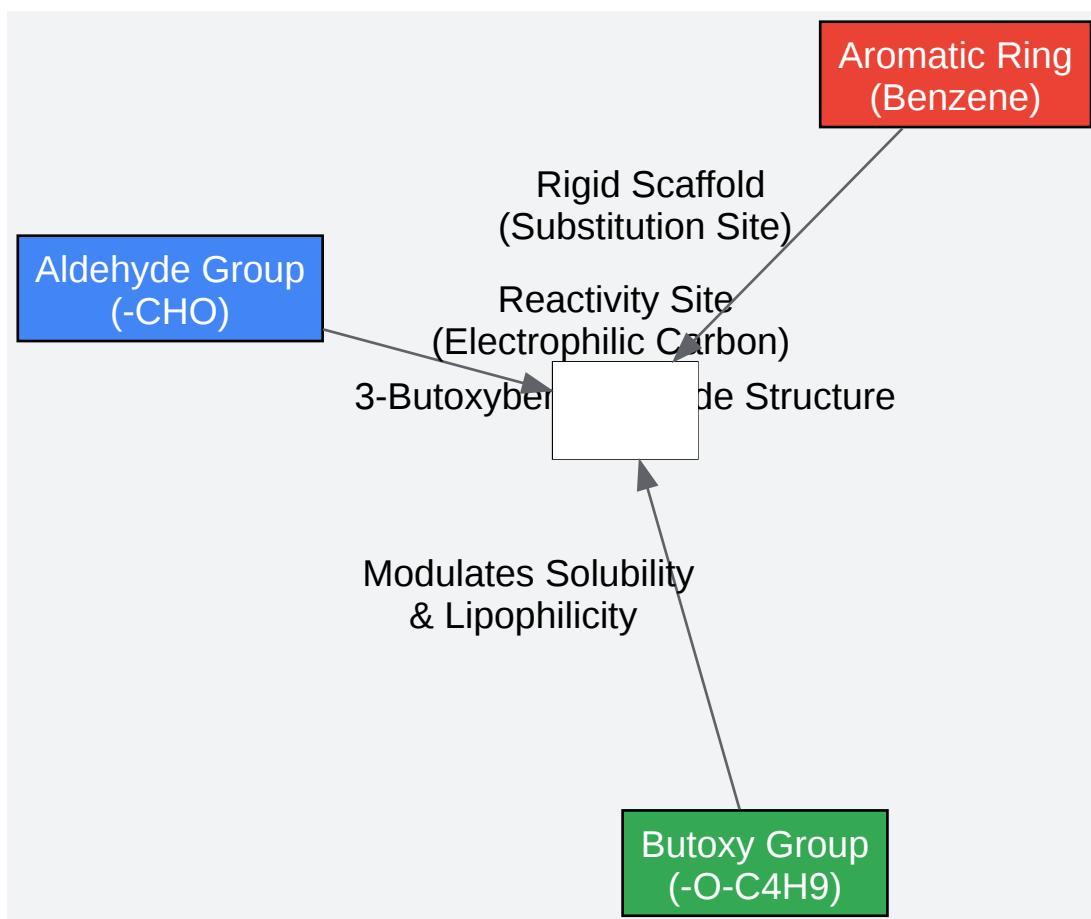
**3-Butoxybenzaldehyde**, with the molecular formula  $C_{11}H_{14}O_2$ , is an aromatic compound characterized by a benzene ring substituted with a butoxy group and a formyl (aldehyde) group at the meta position.<sup>[1]</sup> This substitution pattern is crucial as it dictates the molecule's reactivity and steric profile.

IUPAC Name: **3-butoxybenzaldehyde**<sup>[1]</sup> Molecular Formula:  $C_{11}H_{14}O_2$ <sup>[1]</sup> Molecular Weight: 178.23 g/mol <sup>[1]</sup> CAS Number: 30609-20-2<sup>[1]</sup>

## Core Functional Groups

The chemical behavior of **3-Butoxybenzaldehyde** is governed by three primary functional groups: the aldehyde, the ether, and the aromatic ring.

- Aldehyde Group (-CHO): This group is the primary site of reactivity. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. The aldehyde can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to a primary alcohol, and various condensation reactions (e.g., Wittig, Knoevenagel).[2]
- Butoxy Group (-O-C<sub>4</sub>H<sub>9</sub>): This ether linkage is generally stable and less reactive than the aldehyde. Its primary influence is steric and electronic. As an alkoxy group, it is an ortho-, para-director and an activating group for electrophilic aromatic substitution, although this effect is less pronounced for substitution directed by the meta-positioned aldehyde. The butyl chain adds lipophilicity to the molecule, affecting its solubility and potential interactions with biological macromolecules.
- Aromatic Ring (Benzene): The benzene ring provides a rigid scaffold and is the site for electrophilic aromatic substitution reactions. The deactivating, meta-directing nature of the aldehyde group and the activating, ortho-, para-directing nature of the butoxy group create a complex reactivity pattern for further substitution on the ring.



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*Key functional groups of 3-Butoxybenzaldehyde.*

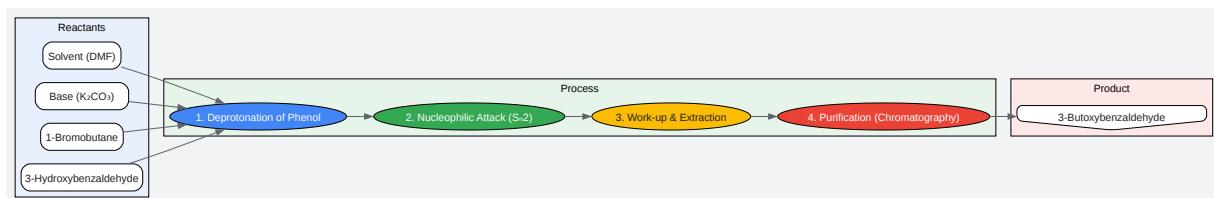
## Physicochemical Data

The physical properties of **3-Butoxybenzaldehyde** are essential for its handling, purification, and use in reactions.

Property	Value	Source
Molecular Weight	178.23 g/mol	PubChem[1]
Boiling Point	280.6 ± 13.0 °C (Predicted)	ChemicalBook[3]
Density	1.020 ± 0.06 g/cm <sup>3</sup> (Predicted)	ChemicalBook[3]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>2</sub>	PubChem[1]
XLogP3	2.8	PubChem[1]

## Synthesis and Experimental Protocols

The most common and efficient method for preparing **3-Butoxybenzaldehyde** is the Williamson ether synthesis. This reliable  $S_N2$  reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. The synthesis starts from the readily available precursor, 3-hydroxybenzaldehyde.



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## References

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- 2. Functional Groups [chem.fsu.edu]
- 3. 3-BUTOXYBENZALDEHYDE | 30609-20-2 [amp.chemicalbook.com]

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